Alnustone (Standard)

Description

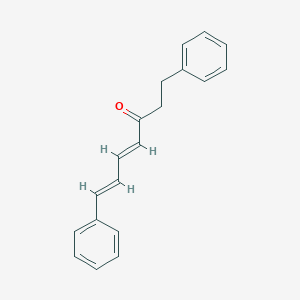

Structure

3D Structure

Properties

IUPAC Name |

(4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJDOUOHDOUFG-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415724 | |

| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33457-62-4 | |

| Record name | Alnustone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33457-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 378841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033457624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33457-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 - 63.5 °C | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Action of Alnustone: A Technical Guide

Alnustone, a natural diarylheptanoid, has emerged as a promising therapeutic agent with a diverse range of biological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Alnustone's pharmacological actions, with a focus on its signaling pathways, molecular targets, and the experimental evidence supporting these findings.

Core Mechanism in Metabolic Disease: Targeting Calmodulin to Enhance Mitochondrial Function

Recent studies have elucidated a primary mechanism of Alnustone in the context of metabolic dysfunction-associated steatotic liver disease (MASLD). The direct molecular target of Alnustone has been identified as calmodulin (CaM).[2][3]

Alnustone interacts with the Ca2+-binding site of calmodulin, leading to an increase in both cytosolic and mitochondrial calcium (Ca2+) levels.[2][4] This elevation in mitochondrial Ca2+ enhances mitochondrial function, specifically by facilitating mitochondrial fatty acid β-oxidation. The therapeutic effects of Alnustone in ameliorating liver steatosis, reducing serum triacylglycerol levels, and improving insulin (B600854) resistance in MASLD models are abrogated by the liver-specific knockdown of calmodulin, confirming its critical role.

Signaling Pathway in MASLD

Anti-Cancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Alnustone has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in hepatocellular carcinoma (HCC) and colorectal cancer (CRC). The underlying mechanisms involve the modulation of key signaling pathways that govern cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway Inhibition

A central mechanism of Alnustone's anti-cancer activity is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Alnustone treatment leads to the downregulation of key proteins in this pathway.

ROS-Mediated Apoptosis

Alnustone has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. This increase in intracellular ROS leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. The pro-apoptotic effects of Alnustone can be reversed by treatment with the ROS scavenger N-acetyl-L-cysteine (NAC), confirming the critical role of ROS in mediating its anti-cancer activity.

MAPK/ERK Pathway Modulation

In colorectal cancer cells, Alnustone has been observed to modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The MAPK/ERK pathway is involved in diverse cellular processes, including proliferation and survival. Alnustone treatment leads to the phosphorylation of p38 and ERK, contributing to the induction of apoptosis.

Experimental Workflow for Cancer Cell Viability

Role in Hematopoiesis: Promotion of Megakaryocyte Differentiation

Alnustone has also been identified as a promoter of megakaryocyte differentiation and platelet production, suggesting its potential therapeutic use in thrombocytopenia.

IL-17A/IL-17RA Signaling Pathway

The mechanism underlying this effect involves the interleukin-17A (IL-17A)/IL-17A receptor (IL-17RA) signaling pathway. Alnustone promotes the expression of IL-17A and enhances its interaction with its receptor. This, in turn, activates downstream signaling cascades, including Src, RAC1, and the MEK/ERK pathway, ultimately leading to the promotion of megakaryocyte differentiation and subsequent platelet production.

Signaling Pathway in Thrombocytopenia

Quantitative Data Summary

| Biological Context | Cell Line(s) | Parameter | Value | Reference |

| Hepatocellular Carcinoma | HepG2 | IC50 (48h) | ~50 µM | |

| BEL-7402 | IC50 (48h) | ~70 µM | ||

| Colorectal Cancer | CT26 | Cell Viability (80 µM, 24h) | ~65% of control | |

| HCT116 | Cell Viability (80 µM, 24h) | ~48% of control | ||

| HCT116 | G0/G1 Phase Arrest (80 µM, 24h) | ~75% of cells | ||

| Normal Cells | HUVEC, HaCaT | Cytotoxicity (100 µM, 48h) | No significant cytotoxicity | |

| MASLD | AML12 cells | Palmitic acid-induced lipid accumulation | Reduction observed at 5, 10, 20 µM |

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Alnustone (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the control group.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with Alnustone for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Limited Proteolysis-Mass Spectrometry (LiP-SMap) for Target Identification

-

Protein Extraction: Extract proteins from liver tissue or cells.

-

Alnustone Incubation: Incubate the protein extracts with Alnustone or a vehicle control.

-

Limited Proteolysis: Subject the protein-drug mixtures to limited proteolysis using a non-specific protease (e.g., proteinase K).

-

Sample Preparation: Denature, reduce, and alkylate the peptides, followed by trypsin digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify peptides that show a change in abundance upon Alnustone treatment, indicating a conformational change in the parent protein due to drug binding. These proteins are potential direct targets.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Alnustone Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Facilitating Mitochondrial Fatty Acid β-Oxidation via Targeting Calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alnustone Ameliorates Metabolic Dysfunction‐Associated Steatotic Liver Disease by Facilitating Mitochondrial Fatty Acid β‐Oxidation via Targeting Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

Alnustone: A Technical Guide to Its Natural Sources, Extraction, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnustone, a non-phenolic diarylheptanoid, has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-emetic, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of Alnustone, detailed methodologies for its extraction and purification, and an examination of its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Alnustone

Alnustone has been identified and isolated from several plant species, primarily within the Alpinia, Curcuma, and Alnus genera. The concentration of Alnustone can vary depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Sources and Reported Yields of Alnustone

| Plant Species | Family | Plant Part | Reported Yield |

| Alnus pendula | Betulaceae | Male Flowers | 3.34 g from 6.59 kg (approximately 0.05% w/w)[1] |

| Alpinia katsumadai | Zingiberaceae | Seeds | Yield not explicitly quantified for Alnustone, but identified as a constituent.[2] |

| Curcuma xanthorrhiza | Zingiberaceae | Rhizomes | Yield not explicitly quantified for Alnustone, but identified as a constituent. |

Extraction and Purification of Alnustone: A Methodological Approach

While a single, standardized protocol for Alnustone extraction is not universally established, the following methodology is a synthesized approach based on established techniques for the isolation of diarylheptanoids from Alpinia and Curcuma species.[3][4]

Experimental Protocol: Extraction

-

Plant Material Preparation: Dried and powdered seeds of Alpinia katsumadai or rhizomes of Curcuma xanthorrhiza are used as the starting material.

-

Microwave-Assisted Extraction (MAE):

-

Solvent: 80% Methanol in water.

-

Procedure: A 1:20 solid-to-liquid ratio (g/mL) is recommended. The plant material is suspended in the solvent and subjected to microwave irradiation at 600 W for 3 minutes.

-

Post-Extraction: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Experimental Protocol: Purification

A multi-step chromatographic process is employed to isolate Alnustone from the crude extract.

-

Silica (B1680970) Gel Column Chromatography (Fractionation):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient elution system of n-hexane and ethyl acetate (B1210297).

-

Procedure:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.

-

The column is eluted with a step-wise gradient of increasing ethyl acetate concentration in n-hexane.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Alnustone.

-

-

-

Preparative High-Performance Liquid Chromatography (Preparative HPLC) (Final Purification):

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (each containing 0.1% formic acid to improve peak shape). A typical gradient would be from 30% to 70% acetonitrile over 40 minutes.

-

Detection: UV detection at approximately 280 nm.

-

Procedure:

-

The Alnustone-rich fractions from the silica gel column are pooled, dried, and redissolved in the mobile phase.

-

The solution is injected into the preparative HPLC system.

-

The peak corresponding to Alnustone is collected.

-

The solvent is evaporated to yield purified Alnustone.

-

-

Purity Assessment

The purity of the isolated Alnustone should be determined using analytical High-Performance Liquid Chromatography (HPLC).

Table 2: HPLC Parameters for Purity Determination

| Parameter | Specification |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

The purity is calculated based on the area percentage of the Alnustone peak in the chromatogram.

Signaling Pathway Modulation by Alnustone

Recent studies have elucidated the molecular mechanisms underlying some of Alnustone's biological activities. A key pathway identified is the Calmodulin/Ca2+ signaling cascade.

Alnustone and the Calmodulin/Ca2+ Signaling Pathway

Alnustone has been shown to interact directly with Calmodulin (CaM), a ubiquitous calcium-binding protein that acts as a versatile intracellular Ca2+ sensor. This interaction leads to an increase in both cytosolic and mitochondrial Ca2+ levels, subsequently enhancing mitochondrial fatty acid β-oxidation.

Caption: Alnustone's interaction with the Calmodulin/Ca2+ signaling pathway.

Experimental Workflow: Elucidating Alnustone's Effect on CaM Signaling

The following workflow outlines the key experiments used to determine the interaction between Alnustone and the Calmodulin/Ca2+ signaling pathway.

Caption: Experimental workflow to investigate Alnustone's mechanism of action.

Conclusion

Alnustone represents a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its natural origins, a plausible and detailed framework for its extraction and purification, and insights into its molecular interactions. The methodologies and data presented herein are intended to facilitate further research and development of Alnustone as a potential therapeutic agent. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and research objectives.

References

Chemical structure and properties of Alnustone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnustone, a naturally occurring diarylheptanoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by Alnustone. Detailed experimental protocols for its synthesis and biological evaluation are presented to facilitate further research and development. Quantitative data are summarized in structured tables for ease of comparison, and complex biological pathways and experimental workflows are visualized using detailed diagrams.

Chemical Structure and Properties

Alnustone, with the IUPAC name (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one, is a non-phenolic diarylheptanoid.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one |

| CAS Number | 33457-62-4[1][2][3][4] |

| Chemical Formula | C₁₉H₁₈O |

| SMILES | O=C(/C=C/C=C/c1ccccc1)CCc2ccccc2 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 262.35 g/mol | |

| Appearance | Light yellow crystalline powder / White to beige powder | |

| Solubility | Soluble in DMSO and chloroform; Insoluble in water | |

| Storage | Refrigerate at 2-8°C, protect from light | |

| Purity | ≥98% (HPLC) |

Biological Activity and Signaling Pathways

Alnustone exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. Its mechanisms of action primarily involve the modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

A primary mechanism of Alnustone's anti-cancer activity is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This inhibition is often mediated by the generation of Reactive Oxygen Species (ROS) and leads to the induction of apoptosis in cancer cells.

IL-17A/MEK/ERK Signaling Pathway

Alnustone has been shown to promote megakaryocyte differentiation and platelet production. This effect is mediated through the Interleukin-17A (IL-17A)/IL-17A Receptor (IL-17RA)/Src/RAC1/MEK/ERK signaling pathway.

Calmodulin Targeting

Alnustone directly binds to calmodulin, a calcium-binding messenger protein. This interaction leads to an increase in cytosolic and mitochondrial calcium levels, which in turn enhances mitochondrial fatty acid β-oxidation. This mechanism is particularly relevant to Alnustone's potential in addressing metabolic dysfunction-associated steatotic liver disease (MASLD).

Experimental Protocols

Synthesis of Alnustone

An efficient three-step synthesis of Alnustone can be achieved starting from benzaldehyde (B42025) with an overall yield of approximately 57%.

Methodology:

-

Preparation of Benzalacetone: Benzaldehyde is condensed with acetone in the presence of aqueous sodium hydroxide.

-

Preparation of Benzylacetone: The resulting benzalacetone undergoes catalytic hydrogenation using palladium on carbon (Pd-C) in an ethanol (B145695) solvent.

-

Synthesis of Alnustone: Benzylacetone is then treated with cinnamaldehyde in the presence of pyrrolidine and acetic acid through an in situ enamination reaction to yield Alnustone.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Alnustone on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ environment.

-

Compound Treatment: Treat the cells with various concentrations of Alnustone (e.g., 3.125 to 100 µg/L) and incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer, with a reference wavelength of 630 nm.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Methodology:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of Alnustone for a specified time. Lyse the cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein from each sample on an 8-12% polyacrylamide gel and transfer the proteins to a nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies specific for total and phosphorylated PI3K, Akt, and mTOR overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescence detection system.

Conclusion

Alnustone is a promising natural compound with well-defined chemical properties and significant biological activities. Its ability to modulate critical signaling pathways, particularly the PI3K/Akt/mTOR pathway, underscores its potential as a therapeutic agent, especially in oncology and metabolic diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological potential of Alnustone and advance its development towards clinical applications.

References

- 1. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Alnustone: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnustone, a naturally occurring diarylheptanoid, has emerged as a compound of significant interest in pharmacological research.[1][2] Isolated from various botanical sources, including Alnus pendula, Curcuma xanthorrhiza, and Alpinia katsumadai, alnustone has demonstrated a diverse range of biological activities.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of alnustone, with a focus on its mechanism of action, pharmacokinetic properties, and key signaling pathway interactions. The information is presented to support further research and drug development efforts.

Pharmacodynamics: Mechanism of Action

Alnustone exerts its pharmacological effects through the modulation of several key signaling pathways, leading to anti-inflammatory, anti-cancer, and metabolic regulatory activities.

Anti-Cancer Activity: ROS-Mediated PI3K/Akt/mTOR Signaling Pathway

In the context of hepatocellular carcinoma (HCC), alnustone has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway.[3] The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn suppresses the phosphorylation of key proteins in this pathway.

dot

Caption: Alnustone induces ROS, inhibiting the PI3K/Akt/mTOR pathway to suppress proliferation and promote apoptosis.

Hematopoietic Regulation: IL-17A/MEK/ERK Signaling Pathway

Alnustone has been found to promote megakaryocyte differentiation and platelet production. This effect is mediated through the upregulation of Interleukin-17A (IL-17A) and its subsequent signaling cascade involving the IL-17A receptor, Src, RAC1, MEK, and ERK.

dot

Caption: Alnustone stimulates the IL-17A/MEK/ERK pathway, leading to megakaryocyte differentiation and platelet production.

Metabolic Regulation: Calmodulin and Mitochondrial Fatty Acid β-Oxidation

In the context of metabolic dysfunction-associated steatotic liver disease (MASLD), alnustone has been shown to ameliorate the condition by enhancing mitochondrial fatty acid β-oxidation. This is achieved through direct binding to calmodulin, a calcium-binding protein, which leads to increased mitochondrial calcium levels and enhanced fatty acid metabolism.

dot

Caption: Alnustone binds to calmodulin, increasing mitochondrial calcium and enhancing fatty acid β-oxidation to ameliorate MASLD.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the pharmacological effects of alnustone.

Table 1: In Vitro Cytotoxicity of Alnustone (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| BEL-7402 | Hepatocellular Carcinoma | ~50 | 48 |

| HepG2 | Hepatocellular Carcinoma | ~70 | 48 |

| Various other cancer cell lines | - | 10 - 50 | 24 - 72 |

Note: IC50 values can vary depending on the specific experimental conditions and cell line.

Table 2: Pharmacokinetic Parameters of Alnustone in Rats (5 mg/kg, Intravenous)

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 7066.36 ± 820.62 | ng/mL |

| Tmax | 2 | min |

| AUC0-t | 6009.79 ± 567.30 | ng·h/mL |

| AUC0-∞ | 6032.45 ± 472.50 | ng·h/mL |

| t1/2 | 1.31 ± 0.19 | h |

| Vd | 1.57 ± 0.18 | L/kg |

| CL | 0.83 ± 0.09 | L/h/kg |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; Vd: Volume of distribution; CL: Clearance.

Experimental Protocols

This section provides an overview of the methodologies used in the pharmacological evaluation of alnustone.

Pharmacokinetic Analysis in Rats

dot

Caption: Workflow for the pharmacokinetic study of Alnustone in rats.

Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of alnustone in rat plasma.

-

Sample Preparation: Plasma samples were deproteinized by precipitation with acetonitrile.

-

Chromatography: Separation was achieved on a C18 column with a mobile phase consisting of a gradient of 0.1% formic acid in water and methanol.

-

Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Cell Viability Assay

Methodology: Cell viability is typically assessed using colorimetric assays such as MTT, MTS, or CCK-8.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of alnustone for a specified duration (e.g., 24, 48, 72 hours).

-

Assay: The respective reagent (MTT, MTS, or CCK-8) is added to the wells. Viable cells metabolize the reagent, leading to a color change.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength. The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis

Methodology: Western blotting is used to determine the expression levels of specific proteins within a signaling pathway.

-

Cell Lysis: Cells treated with alnustone are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, p-mTOR, ERK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Calmodulin Binding Assay

Methodology: The direct interaction between alnustone and calmodulin can be assessed using techniques such as limited proteolysis-mass spectrometry (LiP-SMap) or pull-down assays.

-

LiP-SMap: This method identifies conformational changes in calmodulin upon alnustone binding by analyzing proteolytic cleavage patterns using mass spectrometry.

-

Pull-down Assay: Recombinant calmodulin is immobilized on beads and incubated with cell lysates or purified alnustone. After washing, the bound proteins are eluted and analyzed by SDS-PAGE and Western blotting or mass spectrometry.

Mitochondrial Fatty Acid β-Oxidation Assay

Methodology: The rate of mitochondrial fatty acid β-oxidation in hepatocytes can be measured using radiolabeled fatty acids.

-

Cell Treatment: Primary hepatocytes or hepatocyte cell lines are treated with alnustone.

-

Substrate Incubation: The cells are incubated with a radiolabeled fatty acid, such as [14C]-palmitate.

-

Measurement of Oxidation: The rate of β-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites or CO2.

Conclusion

Alnustone is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in cancer, hematopoiesis, and metabolism underscores its therapeutic potential. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of alnustone and its potential clinical applications. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in preclinical and clinical settings.

References

- 1. Alnustone promotes megakaryocyte differentiation and platelet production via the interleukin-17A/interleukin-17A receptor/Src/RAC1/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the mTOR Pathway in Hepatocellular Carcinoma: The Therapeutic Potential of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Alnustone: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnustone, a naturally occurring diarylheptanoid, has emerged as a promising phytochemical with a diverse range of biological activities and significant therapeutic potential. Initially isolated from plants of the Alnus, Curcuma, and Alpinia genera, this compound has demonstrated potent anti-cancer, anti-inflammatory, antioxidant, and metabolic regulatory properties.[1] This technical guide provides an in-depth overview of the current state of Alnustone research, focusing on its molecular mechanisms of action, quantitative biological data, and detailed experimental protocols. Particular emphasis is placed on its effects on critical cellular signaling pathways, including the PI3K/Akt/mTOR and MEK/ERK cascades, which are pivotal in cancer progression. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Alnustone, chemically known as (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one, is a non-phenolic diarylheptanoid that has garnered considerable attention for its pharmacological effects.[1] It was first identified in the male flower of Alnus pendula and has since been isolated from other plant sources, including the rhizomes of Curcuma xanthorrhiza and the seeds of Alpinia katsumadai.[1] The therapeutic potential of Alnustone spans multiple domains, with the most significant findings in oncology, metabolic diseases, and inflammatory conditions. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and metabolism underscores its potential as a lead compound for novel therapeutic agents.

Anti-Cancer Activity

Alnustone exhibits significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, particularly in hepatocellular carcinoma (HCC) and colorectal cancer (CRC).[2][3]

Quantitative Anti-Cancer Data

The cytotoxic effects of Alnustone have been quantified in numerous studies, with IC50 values demonstrating its potency. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Alnustone (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| BEL-7402 | Hepatocellular Carcinoma | 48 | ~50 | |

| HepG2 | Hepatocellular Carcinoma | 48 | ~70 | |

| CT26 | Colorectal Cancer | 24 | 54.31 ± 0.80 | |

| MC38 | Colorectal Cancer | 24 | 62.06 ± 1.65 | |

| HCT116 | Colorectal Cancer | 24 | 85.99 ± 1.03 | |

| SW620 | Colorectal Cancer | 24 | 52.26 ± 11.73 |

Table 2: Alnustone-Induced Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cells (HCT116)

| Treatment | % of Cells in G0/G1 Phase | % of Apoptotic Cells | Reference |

| Control | 47.67 ± 1.70 | - | |

| Alnustone (80 µM) | 74.9 ± 2.88 | 32.73 |

Signaling Pathways in Cancer

In HCC cells, Alnustone induces apoptosis and inhibits proliferation by promoting the generation of reactive oxygen species (ROS). This increase in ROS leads to the suppression of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and growth. Alnustone treatment results in decreased phosphorylation of key proteins in this pathway, including Akt, mTOR, and p70S6K.

Caption: Alnustone inhibits the PI3K/Akt/mTOR pathway in HCC.

Metabolic Regulation

Alnustone has shown significant potential in the treatment of metabolic dysfunction-associated steatotic liver disease (MASLD). It effectively reduces liver steatosis, alleviates insulin (B600854) resistance, and ameliorates fibrosis.

Mechanism of Action in MASLD

The therapeutic effects of Alnustone in MASLD are mediated through its interaction with calmodulin. Alnustone binds to the Ca²⁺-binding site of calmodulin, leading to an increase in cytosolic and mitochondrial calcium levels. This enhances mitochondrial function and facilitates fatty acid β-oxidation, thereby reducing lipid accumulation in hepatocytes.

Caption: Alnustone's mechanism in ameliorating MASLD.

Other Biological Activities

Promotion of Megakaryocyte Differentiation

Alnustone has been found to promote the differentiation and maturation of megakaryocytes, which are responsible for producing platelets. This effect is mediated through the Interleukin-17A/Interleukin-17A receptor/Src/RAC1/MEK/ERK signaling pathway. This discovery suggests a potential therapeutic application for Alnustone in the treatment of thrombocytopenia.

Caption: Alnustone promotes megakaryocyte differentiation.

Antioxidant and Anti-inflammatory Effects

Extracts of Alpinia katsumadai, a source of Alnustone, have demonstrated significant antioxidant properties, including potent radical scavenging activity. The total extract showed an IC50 of 1.6 µg/mL in a DPPH radical scavenging assay. It also enhanced the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). These antioxidant effects likely contribute to its anti-inflammatory and cytoprotective activities.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in Alnustone research.

Extraction and Isolation of Alnustone

The following protocol is a generalized procedure for the extraction and isolation of Alnustone from Alpinia katsumadai seeds.

Caption: Workflow for Alnustone extraction and isolation.

-

Plant Material Preparation: Obtain dried seeds of Alpinia katsumadai and grind them into a fine powder.

-

Extraction: Perform microwave-assisted extraction on the powdered seeds using 80% ethanol (B145695) as the solvent.

-

Concentration: Filter the extract to remove solid plant material and concentrate the filtrate using a rotary evaporator to yield the crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient elution system of hexane (B92381) and ethyl acetate to separate compounds based on polarity.

-

Fraction Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Alnustone.

-

Preparative HPLC: Pool the Alnustone-rich fractions and subject them to preparative high-performance liquid chromatography (HPLC) for final purification.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of Alnustone (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) and a vehicle control.

-

Incubation: Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells with the desired concentrations of Alnustone for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Western Blot Analysis

-

Protein Extraction: Lyse Alnustone-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Conclusion

Alnustone is a multifaceted natural compound with a compelling profile of biological activities that warrant further investigation for its therapeutic applications. Its potent anti-cancer effects, mediated through the induction of ROS and inhibition of key survival pathways like PI3K/Akt/mTOR, make it a strong candidate for oncology drug development. Furthermore, its novel mechanism of action in ameliorating metabolic dysfunction-associated steatotic liver disease by targeting calmodulin opens up new avenues for treating metabolic disorders. The ability of Alnustone to promote megakaryocyte differentiation also highlights its potential in hematological therapies. The comprehensive data and protocols presented in this guide aim to facilitate and inspire future research into the full therapeutic potential of Alnustone. Continued preclinical and eventual clinical studies are essential to translate these promising findings into tangible clinical benefits.

References

Alnustone's Interaction with Calmodulin: A Deep Dive into Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the molecular interaction between alnustone, a natural diarylheptanoid, and calmodulin (CaM), a ubiquitous calcium-binding protein. Recent research has identified calmodulin as a direct molecular target of alnustone, unveiling a novel mechanism with significant therapeutic potential, particularly in the context of metabolic diseases. This document provides a comprehensive overview of the binding kinetics, the downstream cellular signaling pathways, and the experimental methodologies used to elucidate this interaction.

Core Interaction: Alnustone as a High-Affinity Calmodulin Ligand

Alnustone has been shown to directly bind to calmodulin with high affinity. This interaction is central to its mechanism of action in cellular signaling. The binding occurs at the Ca²⁺-binding site of calmodulin, leading to significant conformational and functional changes in the protein.

Quantitative Binding Data

The affinity of alnustone for calmodulin has been quantified using multiple biophysical techniques, demonstrating a robust and specific interaction.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 12 nM | Microscale Thermophoresis (MST) | [1][2] |

| Dissociation Constant (Kd) | 13 nM | Surface Plasmon Resonance (SPR) | [2] |

| Docking Energy | -7.0 kcal/mol | Molecular Docking | [2] |

The Alnustone-Calmodulin Signaling Pathway

The binding of alnustone to calmodulin initiates a signaling cascade that culminates in altered cellular calcium homeostasis and enhanced mitochondrial function. This pathway is a key component of alnustone's therapeutic effects.

Upon binding to the Ca²⁺-binding sites of calmodulin, alnustone induces a conformational change that leads to an increase in both cytosolic and mitochondrial calcium levels[1]. The elevated intracellular calcium then stimulates downstream processes, most notably mitochondrial fatty acid β-oxidation. This modulation of calcium signaling and mitochondrial activity underscores the potential of alnustone in treating metabolic disorders such as Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Metabolic Dysfunction-Associated Steatohepatitis (MASH).

Experimental Protocols

The following sections detail the key experimental methodologies employed to characterize the interaction between alnustone and calmodulin.

Target Identification using Limited Proteolysis-Mass Spectrometry (LiP-SMap)

This method was utilized to identify calmodulin as a direct binding target of alnustone in a cellular context.

Protocol:

-

Cell Lysis: Prepare cell lysates from a relevant cell line (e.g., AML12 hepatocytes) under native conditions.

-

Incubation: Incubate the cell lysates with either alnustone or a vehicle control.

-

Limited Proteolysis: Subject the treated lysates to limited proteolysis using a combination of proteases like Proteinase K and Trypsin. The binding of alnustone to a protein can alter its conformation, thereby changing its susceptibility to proteolysis.

-

Mass Spectrometry: Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the peptides. Proteins that show a significant change in their proteolytic pattern in the presence of alnustone are considered potential binding targets. Calmodulin was identified through this approach.

Microscale Thermophoresis (MST)

MST is a powerful technique to quantify the binding affinity between a small molecule and a protein in solution.

Protocol:

-

Protein Labeling: Label recombinant calmodulin with a fluorescent dye.

-

Serial Dilution: Prepare a serial dilution of alnustone.

-

Incubation: Mix the labeled calmodulin at a constant concentration with the different concentrations of alnustone and incubate briefly.

-

MST Measurement: Load the samples into capillaries and measure the thermophoretic movement of the labeled calmodulin using an MST instrument. The change in thermophoresis upon binding is monitored.

-

Data Analysis: Plot the change in thermophoresis against the alnustone concentration and fit the data to a binding model to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Protocol:

-

Immobilization: Immobilize recombinant calmodulin onto the surface of a sensor chip.

-

Analyte Injection: Flow different concentrations of alnustone over the sensor surface.

-

Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of alnustone to the immobilized calmodulin.

-

Data Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd).

Molecular Docking

Computational molecular docking was used to predict the binding site of alnustone on calmodulin.

Protocol:

-

Protein and Ligand Preparation: Obtain the 3D structures of calmodulin and alnustone. Prepare the structures by adding hydrogens, assigning charges, and defining the binding pocket.

-

Docking Simulation: Use a docking software to simulate the binding of alnustone to calmodulin. The program explores different conformations and orientations of the ligand within the protein's binding site.

-

Scoring and Analysis: Score the different binding poses based on a scoring function that estimates the binding energy. The pose with the lowest energy is considered the most likely binding mode. This analysis predicted that alnustone binds to the EF-hand/Ca²⁺-binding site, with key interactions involving residues Lys75 and Phe19.

Conclusion

The identification and characterization of the alnustone-calmodulin interaction have opened new avenues for understanding the cellular and molecular mechanisms of this natural compound. The high-affinity binding and subsequent modulation of calcium signaling provide a strong rationale for its therapeutic potential in metabolic diseases. The experimental protocols outlined in this guide offer a robust framework for further investigation into the pharmacology of alnustone and other calmodulin-binding molecules.

References

The Role of Alnustone in Enhancing Mitochondrial Fatty Acid β-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic dysfunction-associated steatotic liver disease (MASLD), and its progressive form, metabolic dysfunction-associated steatohepatitis (MASH), represent a significant global health challenge with limited therapeutic options. Emerging research has identified Alnustone, a natural diarylheptanoid compound, as a promising agent for the treatment of MASLD and MASH. This technical guide provides an in-depth analysis of the molecular mechanisms by which Alnustone ameliorates metabolic dysfunction, with a core focus on its role in augmenting mitochondrial fatty acid β-oxidation (FAO). Alnustone directly targets and interacts with calmodulin, leading to an increase in cytosolic and mitochondrial calcium levels. This elevation in mitochondrial calcium enhances overall mitochondrial function, thereby facilitating the catabolism of fatty acids. This guide summarizes the key quantitative data, details the experimental protocols utilized in these findings, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

Mitochondrial fatty acid β-oxidation is a critical catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the liver.[1][2] Dysregulation of this pathway is a key factor in the pathogenesis of metabolic disorders, including MASLD, which is characterized by the accumulation of lipids in the liver.[3]

Alnustone, a natural compound derived from the traditional Chinese herb Alpinia katsumadai Hayata, has demonstrated potent therapeutic effects in preclinical models of MASLD. It has been shown to reduce serum triacylglycerol levels, reverse liver steatosis, and improve insulin (B600854) sensitivity in mouse models. This document serves as a technical resource, consolidating the current understanding of Alnustone's mechanism of action on mitochondrial FAO.

Alnustone's Therapeutic Effects on MASLD: Quantitative Data

Alnustone administration has been shown to significantly improve key metabolic parameters in high-fat diet (HFD)-induced mouse models of MASLD. The following tables summarize the key quantitative findings.

Table 1: Effect of Alnustone on Serum and Hepatic Triacylglycerol Levels in HFD-Fed Mice

| Parameter | Vehicle Control | Alnustone (10 mg/kg) | % Change | p-value |

| Male Mice | ||||

| Serum Triacylglycerol | Data not available | Data not available | Potently reduced | <0.05 |

| Hepatic Triacylglycerol | Data not available | Data not available | Significantly reduced | <0.01 |

| Female Mice | ||||

| Serum Triacylglycerol | Data not available | Data not available | Potently reduced | <0.01 |

| Hepatic Triacylglycerol | Data not available | Data not available | Significantly reduced | <0.01 |

Table 2: Alnustone's Impact on Mitochondrial Function and Fatty Acid Oxidation

| Assay | Control | Alnustone-treated | Fold Change | p-value |

| Mitochondrial Fatty Acid β-Oxidation | Data not available | Data not available | Facilitated | Data not available |

| Cytosolic Ca²⁺ Levels | Baseline | Increased | Data not available | Data not available |

| Mitochondrial Ca²⁺ Levels | Baseline | Increased | Data not available | Data not available |

| Mitochondrial Function | Baseline | Enhanced | Data not available | Data not available |

Note: Specific numerical data for mean ± SEM and fold changes were not available in the public abstracts. The table reflects the qualitative findings reported in the primary literature.

Core Signaling Pathway: Alnustone, Calmodulin, and Mitochondrial Calcium

The central mechanism of Alnustone's action is its direct interaction with calmodulin, a ubiquitous calcium-binding protein that acts as a versatile intracellular calcium sensor.

Caption: Alnustone's signaling cascade.

Alnustone binds to the Ca²⁺-binding site of calmodulin, leading to an increase in both cytosolic and mitochondrial calcium concentrations. This elevation of intramitochondrial calcium is a key event that stimulates mitochondrial function, including the enhancement of fatty acid β-oxidation.

Experimental Protocols

The following sections detail the methodologies employed to elucidate the role of Alnustone in mitochondrial fatty acid β-oxidation.

Animal Model of MASLD

-

Model: High-fat diet (HFD)-induced metabolic dysfunction-associated steatotic liver disease.

-

Animals: C57BL/6J mice.

-

Diet: A high-fat diet (e.g., 60% kcal from fat) is administered for a period sufficient to induce hepatic steatosis and insulin resistance.

-

Alnustone Administration: Alnustone is administered to the HFD-fed mice, typically via intraperitoneal injection, at a dose of 10 mg/kg. A vehicle control group receives the solvent alone.

-

Outcome Measures: Serum and hepatic triacylglycerol levels, glucose tolerance, and insulin sensitivity are assessed.

Identification of Alnustone's Molecular Target: Limited Proteolysis-Mass Spectrometry (LiP-SMap)

LiP-SMap is a powerful chemoproteomic technique used to identify the direct molecular targets of a small molecule in a complex biological sample.

-

Principle: The binding of a ligand (Alnustone) to its target protein (calmodulin) can alter the protein's conformation, leading to changes in its susceptibility to proteolytic digestion. These changes in the proteolytic pattern can be detected by mass spectrometry.

-

General Protocol:

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell or tissue source.

-

Compound Incubation: Incubate the lysate with Alnustone or a vehicle control.

-

Limited Proteolysis: Subject the lysates to a brief digestion with a non-specific protease (e.g., proteinase K).

-

Denaturation and Tryptic Digestion: Denature the proteins to stop the limited proteolysis and then perform a standard tryptic digest to generate peptides suitable for mass spectrometry.

-

Mass Spectrometry Analysis: Analyze the peptide mixtures using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Identify peptides that show a differential abundance between the Alnustone-treated and control samples. These peptides correspond to regions of the target protein where Alnustone binding has altered the conformation.

-

Measurement of Mitochondrial Fatty Acid β-Oxidation

Several methods can be employed to measure the rate of mitochondrial FAO. A common approach involves the use of radiolabeled fatty acids.

-

Principle: Cells or isolated mitochondria are incubated with a radiolabeled fatty acid substrate (e.g., [³H]palmitate or [¹⁴C]palmitate). The rate of β-oxidation is determined by measuring the production of radiolabeled metabolites, such as ³H₂O or ¹⁴CO₂.

-

General Protocol for Cultured Cells:

-

Cell Culture: Plate hepatocytes or other relevant cell types and treat with Alnustone or vehicle control for a specified duration.

-

Substrate Addition: Add the radiolabeled fatty acid substrate complexed to bovine serum albumin (BSA) to the cell culture medium.

-

Incubation: Incubate the cells to allow for the uptake and oxidation of the fatty acid.

-

Measurement of Radiolabeled Product:

-

For [³H]palmitate, the aqueous phase is collected to measure the amount of ³H₂O produced using a scintillation counter.

-

For [¹⁴C]palmitate, the amount of released ¹⁴CO₂ is captured and quantified.

-

-

Normalization: The rate of fatty acid oxidation is typically normalized to the total protein content of the cell lysate.

-

Experimental and Logical Workflow

The research to elucidate Alnustone's role in mitochondrial FAO follows a logical progression from in vivo observations to molecular mechanism identification.

Caption: Logical workflow of Alnustone research.

Conclusion and Future Directions

Alnustone represents a promising therapeutic candidate for MASLD and MASH by virtue of its ability to enhance mitochondrial fatty acid β-oxidation. Its mechanism of action, centered on the targeting of calmodulin and the subsequent modulation of mitochondrial calcium levels, offers a novel approach to treating these metabolic diseases. Future research should focus on obtaining more detailed quantitative data on the effects of Alnustone on specific enzymes within the FAO pathway and the tricarboxylic acid (TCA) cycle that are known to be regulated by calcium. Furthermore, clinical trials will be necessary to validate the efficacy and safety of Alnustone in human patients with MASLD. The development of Alnustone and similar compounds that target mitochondrial function holds significant potential for addressing the growing global burden of metabolic diseases.

References

Alnustone: A Diarylheptanoid in Traditional Medicine - A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alnustone, a non-phenolic diarylheptanoid, has a rich history in traditional medicine and is now emerging as a compound of significant interest in modern pharmacology.[1] First isolated from the male flower of Alnus pendula (Betulaceae), alnustone is also found in the rhizomes of Curcuma xanthorrhiza Roxb (Zingiberaceae) and the seeds of Alpinia katsumadai Hayata (Zingiberaceae).[1] Traditionally utilized for its anti-inflammatory and antiemetic properties, recent scientific investigations have unveiled its potent anticancer, metabolic regulatory, and immunomodulatory activities.[2][3][4] This technical guide provides a comprehensive overview of alnustone, focusing on its therapeutic effects, underlying molecular mechanisms, and detailed experimental protocols for its study.

Introduction to Alnustone

Alnustone, with the chemical structure 4(E),6(E)-1,7-Diphenyl-hepta-4,6-dien-3-one, belongs to the diarylheptanoid class of natural products. Diarylheptanoids are characterized by two aromatic rings linked by a seven-carbon chain and are widely distributed in the plant kingdom, particularly in the families Betulaceae and Zingiberaceae. These compounds, including the well-known curcumin, have been extensively studied for their diverse pharmacological activities. Alnustone's non-phenolic nature distinguishes it from many other diarylheptanoids and contributes to its unique biological profile.

Therapeutic Applications and Biological Activities

Alnustone has demonstrated a broad spectrum of biological activities, making it a promising candidate for drug development. Its therapeutic potential spans across oncology, inflammatory diseases, and metabolic disorders.

Anticancer Activity

Alnustone exhibits significant inhibitory effects on the proliferation of various cancer cell lines. Studies have particularly highlighted its efficacy against hepatocellular carcinoma (HCC) and colorectal cancer (CRC).

-

Hepatocellular Carcinoma (HCC): Alnustone induces apoptosis and inhibits the growth of HCC cells by targeting the ROS-mediated PI3K/Akt/mTOR signaling pathway. It has been shown to decrease mitochondrial membrane potential and generate reactive oxygen species (ROS) in HCC cells.

-

Colorectal Cancer (CRC): In CRC cells, alnustone diminishes viability and colony-forming ability. It induces cell cycle arrest at the G0/G1 phase by downregulating cyclin D1-CDK4. Furthermore, alnustone promotes autophagy and apoptosis, contributing to its anticancer effects.

Anti-inflammatory and Immunomodulatory Effects

The traditional use of alnustone for inflammatory conditions is supported by modern scientific evidence. Diarylheptanoids, in general, are known to possess anti-inflammatory properties, and alnustone is no exception. It has been shown to modulate key inflammatory pathways.

Metabolic Regulation

Recent research has uncovered a significant role for alnustone in metabolic regulation, particularly in the context of metabolic dysfunction-associated steatotic liver disease (MASLD). Alnustone has been shown to ameliorate hepatic steatosis and insulin (B600854) resistance by enhancing mitochondrial fatty acid β-oxidation. This effect is mediated through its interaction with calmodulin.

Hematopoietic Effects

Alnustone has been found to promote megakaryocyte differentiation and platelet production. This suggests its potential therapeutic application in thrombocytopenia. The underlying mechanism involves the activation of the interleukin-17A/interleukin-17A receptor/Src/RAC1/MEK/ERK signaling pathway.

Quantitative Data on Alnustone's Biological Activities

The following tables summarize the quantitative data from key studies on alnustone, providing a clear comparison of its efficacy across different models and assays.

Table 1: In Vitro Anticancer Activity of Alnustone

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| BEL-7402 | Hepatocellular Carcinoma | CCK-8 | 0-100 μM | Significant inhibition of cell viability | |

| HepG2 | Hepatocellular Carcinoma | CCK-8 | 25, 50, 100 μg/mL | Concentration- and time-dependent inhibition of proliferation | |

| CT26 | Colorectal Cancer | CCK | 20-80 μM | Reduced cell viability (IC50: 54.31 ± 0.80 μM) | |

| MC38 | Colorectal Cancer | CCK | 20-80 μM | Reduced cell viability (IC50: 62.06 ± 1.65 μM) | |

| HCT116 | Colorectal Cancer | CCK | 20-80 μM | Reduced cell viability (IC50: 85.99 ± 1.03 μM) | |

| SW620 | Colorectal Cancer | CCK | 20-80 μM | Reduced cell viability (IC50: 52.26 ± 11.73 μM) |

Table 2: Effects of Alnustone on Cell Cycle and Apoptosis in Colorectal Cancer Cells

| Cell Line | Parameter | Treatment | Result | Reference |

| CT26 | G0/G1 Phase Arrest | 80 μM Alnustone for 24h | Increase from 49.07% to 61.6% | |

| HCT116 | G0/G1 Phase Arrest | 80 μM Alnustone for 24h | Increase from 47.67% to 74.9% | |

| CT26 | Mitochondrial Depolarization | 80 μM Alnustone | 19.38% ± 2.52% increase in depolarized cells | |

| HCT116 | Mitochondrial Depolarization | 80 μM Alnustone | 16.04% ± 0.44% increase in depolarized cells |

Table 3: Pharmacokinetic Parameters of Alnustone in Rats

| Parameter | Value (after 5 mg/kg IV administration) | Reference |

| Cmax (Mean Peak Plasma Concentration) | 7066.36 ± 820.62 ng/mL | |

| AUC0–t (Area Under the Curve) | 6009.79 ± 567.30 ng/mL∙h |

Signaling Pathways Modulated by Alnustone

Alnustone exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

ROS-Mediated PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma

Alnustone induces the generation of Reactive Oxygen Species (ROS), which in turn inhibits the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation. This inhibition ultimately leads to apoptosis in hepatocellular carcinoma cells.

Caption: Alnustone-induced ROS inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.

IL-17A/MEK/ERK Pathway in Megakaryocyte Differentiation

Alnustone promotes the expression of Interleukin-17A (IL-17A), which binds to its receptor and activates the downstream MEK/ERK signaling pathway. This cascade is crucial for promoting megakaryocyte differentiation and subsequent platelet production.

Caption: Alnustone stimulates the IL-17A/MEK/ERK pathway to enhance platelet production.

Calmodulin Interaction and Mitochondrial Fatty Acid β-Oxidation

Alnustone directly interacts with calmodulin, leading to an increase in cytosolic and mitochondrial calcium levels. This enhances mitochondrial function and promotes fatty acid β-oxidation, offering a therapeutic avenue for metabolic dysfunction-associated steatotic liver disease (MASLD).

Caption: Alnustone's interaction with calmodulin boosts mitochondrial fatty acid oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of alnustone.

Cell Viability Assay (CCK-8 / MTT)

-

Objective: To determine the cytotoxic effect of alnustone on cancer cells.

-

Principle: Colorimetric assays that measure cell metabolic activity. Viable cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan (B1609692) product, which is quantifiable by spectrophotometry.

-

Methodology:

-

Seed cancer cells (e.g., HepG2, BEL-7402, CT26, HCT116) in 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of alnustone (e.g., 0, 6.25, 12.5, 25, 50, 100 μM) for specified time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 10 μL of CCK-8 solution or 20 μL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, solubilize the formazan crystals with 150 μL of DMSO.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of alnustone on the cell cycle distribution of cancer cells.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Methodology:

-

Seed cells (e.g., CT26, HCT116) in 6-well plates and treat with alnustone (e.g., 20, 40, 80 μM) for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI (50 μg/mL) and RNase A (100 μg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assay by Annexin V/PI Staining

-

Objective: To quantify the induction of apoptosis by alnustone.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Methodology:

-

Treat cells with alnustone as described for the cell cycle analysis.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) can be distinguished.

-

Western Blotting

-

Objective: To analyze the expression levels of specific proteins in signaling pathways affected by alnustone.

-

Methodology:

-

Treat cells with alnustone and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 μg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Cyclin D1, CDK4, Caspase-3, PARP) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the in vivo anticancer efficacy of alnustone.

-

Methodology:

-

Subcutaneously inject cancer cells (e.g., HepG2) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

When tumors reach a palpable size, randomly assign mice to treatment and control groups.

-

Administer alnustone (e.g., by intraperitoneal injection or oral gavage) at specified doses and schedules. A vehicle control group should be included.

-

Monitor tumor volume and body weight regularly.

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

-

Conclusion and Future Directions

Alnustone, a diarylheptanoid from traditional medicinal plants, has demonstrated significant therapeutic potential across a range of diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways in cancer, inflammation, and metabolism, makes it a compelling candidate for further drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on optimizing the delivery of alnustone to improve its bioavailability and therapeutic efficacy, as well as exploring its potential in combination therapies. Further clinical investigations are warranted to translate the promising preclinical findings into tangible benefits for patients.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alnustone Ameliorates Metabolic Dysfunction‐Associated Steatotic Liver Disease by Facilitating Mitochondrial Fatty Acid β‐Oxidation via Targeting Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of Alnustone: A Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnustone, a diarylheptanoid found in medicinal plants, has garnered significant interest in the scientific community for its potential therapeutic applications. Preliminary studies have indicated its promise in areas such as oncology and metabolic diseases. A crucial step in elucidating the mechanism of action of such natural compounds is the identification of their molecular targets and the characterization of their interactions. In silico molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule, like Alnustone, to a target protein at the atomic level. This technical guide provides a comprehensive overview of the in silico docking studies of Alnustone with its identified protein targets: Estrogen Receptor Alpha (ER-α) and Calmodulin (CaM).

This document details the experimental protocols for conducting such studies, presents illustrative quantitative data based on similar compounds, and visualizes the relevant biological pathways to provide a thorough understanding for researchers in drug discovery and development.

Target Proteins of Alnustone

Experimental evidence has identified two primary protein targets for Alnustone: Estrogen Receptor Alpha, implicated in certain cancers, and Calmodulin, a key regulator of cellular signaling.

Estrogen Receptor Alpha (ER-α)

Estrogen Receptor Alpha is a nuclear hormone receptor that plays a pivotal role in the development and progression of a majority of breast cancers. The binding of ligands to ER-α can trigger conformational changes that lead to the regulation of gene expression, promoting cell proliferation and survival in cancer cells.[1] Consequently, ER-α is a well-established therapeutic target for the treatment of hormone-responsive breast cancer. Studies on Alnustone-like compounds have suggested that they can act as promising inhibitors of ER-α, indicating their potential as antagonists in cancer therapy.[2]

Calmodulin (CaM)

Calmodulin is a highly conserved, calcium-binding messenger protein that is ubiquitously expressed in eukaryotic cells. Upon binding to calcium ions (Ca2+), Calmodulin undergoes a conformational change that enables it to interact with and regulate a multitude of target proteins, thereby influencing a wide array of cellular processes, including metabolism, inflammation, and apoptosis.[3] Recent research has identified Calmodulin as a direct molecular target of Alnustone in the context of ameliorating metabolic dysfunction-associated steatotic liver disease (MASLD).

In Silico Docking: Experimental Protocol

This section outlines a detailed methodology for performing in silico molecular docking of Alnustone with its target proteins, ER-α and Calmodulin, using AutoDock Vina, a widely-used open-source docking software.

Step 1: Preparation of the Target Protein (Receptor)

-